Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
Overview
Description
Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings and an imidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorobenzylamine and 4-fluorophenylacetic acid derivatives, which are then subjected to condensation reactions to form the imidazolidinyl core. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Shares a similar fluorinated aromatic structure but lacks the imidazolidinyl group.
4-Fluorobenzylamine: A simpler compound with a single fluorinated aromatic ring.
Uniqueness
Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its complex structure, which includes multiple functional groups and fluorinated aromatic rings
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O5/c1-2-37-26(35)18-5-11-21(12-6-18)30-24(33)15-23-25(34)32(22-13-9-20(29)10-14-22)27(36)31(23)16-17-3-7-19(28)8-4-17/h3-14,23H,2,15-16H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENVWFYPARVNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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